molecular formula C24H33NO7 B12389002 Bezeotermin alfa

Bezeotermin alfa

Cat. No.: B12389002
M. Wt: 447.5 g/mol
InChI Key: YKFZFNYWFDMOTH-QTDPZHDSSA-N
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Description

Bezeotermin alfa is a useful research compound. Its molecular formula is C24H33NO7 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO7

Molecular Weight

447.5 g/mol

IUPAC Name

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid

InChI

InChI=1S/C24H33NO7/c1-17-9-8-12-19(25-31-14-7-3-6-13-22(28)29)11-5-2-4-10-18-15-20(26)16-21(27)23(18)24(30)32-17/h4,10,15-17,26-27H,2-3,5-9,11-14H2,1H3,(H,28,29)/b10-4+,25-19-/t17-/m0/s1

InChI Key

YKFZFNYWFDMOTH-QTDPZHDSSA-N

Isomeric SMILES

C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

Foundational & Exploratory

Bezeotermin Alfa: A Deep Dive into the Molecular Mechanisms of Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezeotermin alfa, a recombinant human bone morphogenetic protein-2 (rhBMP-2), is a potent osteoinductive agent pivotal in the clinical management of bone healing and regeneration. Its efficacy lies in its remarkable ability to stimulate the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on the intricate signaling pathways that govern osteoblast differentiation. This document is intended to serve as a comprehensive resource, detailing the core scientific principles, experimental validation, and quantitative outcomes associated with this compound's therapeutic activity.

Core Mechanism of Action: Signaling Pathways in Osteoblast Differentiation

The biological activity of this compound is initiated by its binding to specific serine/threonine kinase receptors on the cell surface of osteoprogenitor cells. This interaction triggers a cascade of intracellular signaling events, primarily through the canonical Smad pathway and several non-canonical, Smad-independent pathways. These pathways converge to regulate the expression of key transcription factors that drive the osteogenic lineage commitment and maturation.

Receptor Binding and Complex Formation

This compound, a homodimer, initiates signaling by binding to two types of cell surface receptors: Bone Morphogenetic Protein Receptor Type I (BMPR-I) and Type II (BMPR-II). Specifically, this compound exhibits a high affinity for BMPR-IA and a lower affinity for BMPR-II. The binding process follows a sequential model where this compound first engages with the high-affinity BMPR-IA, and this complex then recruits the BMPR-II to form a heterotetrameric complex.

BezeoterminAlfa This compound (rhBMP-2) BMPRIA BMPR-IA (Type I Receptor) BezeoterminAlfa->BMPRIA BMPRII BMPR-II (Type II Receptor) BMPRIA->BMPRII Recruitment ActiveComplex Active Receptor Complex BMPRII->ActiveComplex Formation

Fig. 1: Receptor Binding Cascade
Canonical Smad Signaling Pathway

The formation of the active receptor complex leads to the transphosphorylation and activation of the BMPR-I kinase domain by the constitutively active BMPR-II. The activated BMPR-I then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements in the promoters of target genes and recruiting co-activators to initiate their transcription. A primary target of this pathway is the master osteogenic transcription factor, Runt-related transcription factor 2 (Runx2).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActiveComplex Active Receptor Complex Smad158 Smad1/5/8 ActiveComplex->Smad158 Phosphorylation pSmad158 p-Smad1/5/8 SmadComplex p-Smad1/5/8 / Smad4 Complex pSmad158->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc p-Smad1/5/8 / Smad4 Complex SmadComplex->SmadComplex_nuc Translocation DNA DNA SmadComplex_nuc->DNA Binds to Promoter Runx2 Runx2 Gene Expression DNA->Runx2

Fig. 2: Canonical Smad Signaling Pathway
Non-Canonical (Smad-Independent) Signaling Pathways

In addition to the canonical Smad pathway, this compound also activates several Smad-independent signaling cascades that play a crucial role in modulating the osteogenic response. These non-canonical pathways often involve members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The activation of these pathways can influence cell proliferation, survival, and differentiation, and they can also crosstalk with the Smad pathway to fine-tune the transcriptional regulation of osteoblast-specific genes. For instance, the TGF-β-activated kinase 1 (TAK1) has been identified as a key upstream activator of both the p38 MAPK and JNK pathways in response to BMP-2.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActiveComplex Active Receptor Complex TAK1 TAK1 ActiveComplex->TAK1 Activation ERK ERK ActiveComplex->ERK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK TranscriptionFactors Other Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors GeneExpression Modulation of Gene Expression TranscriptionFactors->GeneExpression

Fig. 3: Non-Canonical MAPK Signaling
Crosstalk with the Wnt/β-catenin Pathway

Emerging evidence indicates a significant interplay between the BMP and Wnt/β-catenin signaling pathways in the regulation of bone formation. This compound has been shown to induce the expression of Wnt ligands, leading to an autocrine/paracrine activation of the canonical Wnt pathway. This, in turn, leads to the stabilization and nuclear translocation of β-catenin, which can cooperate with the Smad complex to synergistically enhance the expression of osteogenic target genes.

Quantitative Effects of this compound on Osteoblast Differentiation

The osteoinductive capacity of this compound can be quantified by measuring the expression and activity of key markers of osteoblast differentiation at different stages.

Table 1: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells

Gene MarkerThis compound ConcentrationTime PointFold Change vs. Control
Runx2300 ng/mL4 days~2-fold increase[1]
Alkaline Phosphatase (ALP)300 ng/mL7 daysSignificant upregulation[1]
Osteocalcin (OCN)300 ng/mL7 days~3-fold increase[1]

Table 2: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

This compound ConcentrationIncubation TimeALP Activity (Relative to Control)
50 ng/mL72 hoursSignificant increase[2]
100 ng/mL72 hoursFurther significant increase[2]
200 ng/mL72 hoursPlateau or slight decrease[2]

Table 3: Time-Course of Smad1/5/8 Phosphorylation in Osteoblasts

This compound ConcentrationTime Pointp-Smad1/5/8 Levels
50 ng/mL10 minutesIncreased
50 ng/mL30 minutesPeak phosphorylation
50 ng/mL60 minutesSustained high levels

Experimental Protocols

Alkaline Phosphatase (ALP) Staining

This protocol outlines a common method for the qualitative assessment of ALP activity, an early marker of osteoblast differentiation.

Start Culture osteoprogenitor cells with this compound Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% Paraformaldehyde (10-15 min, RT) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Incubate with ALP staining solution (e.g., BCIP/NBT) Wash2->Stain Stop Stop reaction with distilled water Stain->Stop Image Image under microscope Stop->Image

Fig. 4: Workflow for ALP Staining

Methodology:

  • Cell Culture: Plate osteoprogenitor cells (e.g., MC3T3-E1) in a multi-well plate and culture in osteogenic differentiation medium containing various concentrations of this compound for the desired time period (e.g., 3-7 days).

  • Washing: Gently aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add an alkaline phosphatase staining solution (e.g., a solution containing 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT)) to each well and incubate in the dark at room temperature until a purple precipitate is visible.

  • Stopping the Reaction: Stop the staining reaction by aspirating the staining solution and washing the cells with distilled water.

  • Imaging: Visualize and document the results using a light microscope.

Alizarin Red S (ARS) Staining for Mineralization

This protocol is used to detect the deposition of calcium, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Start Culture osteoprogenitor cells with this compound (14-21 days) Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% Paraformaldehyde (15-30 min, RT) Wash1->Fix Wash2 Wash with distilled water Fix->Wash2 Stain Stain with 2% Alizarin Red S solution (pH 4.2) (20-30 min, RT) Wash2->Stain Wash3 Wash with distilled water to remove excess stain Stain->Wash3 Image Image mineralized nodules Wash3->Image

References

An In-depth Technical Guide to the Recombinant Human BMP-6 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the signaling mechanisms initiated by Recombinant Human Bone Morphogenetic Protein-6 (BMP-6). It details the canonical and non-canonical pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating this critical signaling molecule.

Introduction to BMP-6

Bone Morphogenetic Protein-6 (BMP-6) is a secreted signaling protein belonging to the transforming growth factor-beta (TGF-β) superfamily[1][2][3]. Initially identified for their capacity to induce bone and cartilage formation, BMPs are now understood to be multifunctional cytokines that regulate a vast array of biological processes[2][4][5]. BMP-6, specifically, is a key player in embryogenesis, tissue morphogenesis, iron homeostasis, and cellular differentiation[2][5][6]. It exerts its effects by binding to specific cell surface receptors, initiating a cascade of intracellular events that ultimately alter gene expression[7][8]. This guide focuses on the molecular pathways activated by recombinant human BMP-6.

Core Signaling Pathways

BMP-6 signaling is transduced through two primary types of pathways: the canonical Smad-dependent pathway and the non-canonical or Smad-independent pathways.

Canonical (Smad-Dependent) Signaling Pathway

The best-characterized pathway for BMP signaling is the canonical Smad pathway, which involves a direct cascade from the cell surface to the nucleus[9][10].

  • Ligand Binding and Receptor Complex Formation : The biologically active form of BMP-6 is a disulfide-linked homodimer[5]. Signaling is initiated when the BMP-6 dimer binds to a heterotetrameric complex of two types of serine/threonine kinase receptors: Type I and Type II[11][12][13]. BMP-6 has been shown to bind with high affinity to Type I receptor Activin receptor-like kinase 2 (ALK-2) and, to a lesser extent, ALK-3 (BMPR-IA) and ALK-6 (BMPR-IB)[1][14][15]. The primary Type II receptors involved are BMP Type II Receptor (BMPR-II) and Activin Type II Receptor (ActR-II)[1][4]. The formation of this complex is a critical first step for signal transduction[16].

  • Receptor Activation : Upon ligand binding, the constitutively active Type II receptor kinase phosphorylates the Type I receptor within its glycine-serine rich (GS) domain, thereby activating it[8][16].

  • R-Smad Phosphorylation : The activated Type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8[4][14][17][18]. In several cell types, BMP-6 strongly induces the phosphorylation of Smad5 and, less efficiently, Smad1[1][12][14].

  • Co-Smad Complex Formation : The phosphorylated R-Smads (pSmad1/5/8) dissociate from the receptor and form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4[4][14][19].

  • Nuclear Translocation and Gene Regulation : This pSmad/Smad4 complex translocates into the nucleus, where it acts as a transcription factor[4][12][19]. The complex binds to specific DNA sequences known as BMP Response Elements (BREs) in the promoter regions of target genes, regulating their expression[4][20]. Key target genes of BMP-6 signaling include the Inhibitor of DNA binding (Id) proteins (Id1, Id2, Id3) and other regulatory factors like Noggin and Smad6[17][21].

BMP6_Canonical_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPRII BMPR-II / ActR-II ALK2 ALK-2 / ALK-3 BMPRII->ALK2 Phosphorylation RSmad Smad1 / Smad5 ALK2->RSmad Phosphorylation BMP6 BMP-6 Dimer BMP6->BMPRII Binding BMP6->ALK2 Binding p_RSmad p-Smad1 / p-Smad5 SmadComplex p-Smad/Smad4 Complex p_RSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc p-Smad/Smad4 Complex SmadComplex->SmadComplex_nuc Nuclear Translocation BRE BMP Response Element (BRE) SmadComplex_nuc->BRE Binding TargetGenes Target Gene Transcription (e.g., ID1, ID3, SMAD6) BRE->TargetGenes Regulation

Caption: Canonical BMP-6 Smad-dependent signaling pathway.

Non-Canonical (Smad-Independent) Signaling Pathways

In addition to the canonical Smad pathway, BMP-6 can activate several Smad-independent signaling cascades. These pathways often involve members of the mitogen-activated protein kinase (MAPK) family and can mediate distinct cellular responses[11][18][22].

  • p38 MAPK and ERK1/2 Pathways : Studies have shown that BMP-6 can rapidly induce the phosphorylation of p38 MAPK and ERK1/2 in various cell types[14][21][23]. This activation is mediated through TGF-β-activated kinase 1 (TAK1) and contributes to cellular processes like proliferation and differentiation[9][10]. For instance, in human granulosa-lutein cells, both the Smad and ERK1/2 pathways are required for BMP-6 to regulate gene expression[14].

  • Hippo Signaling Pathway : Recent evidence indicates that BMP-6 can modulate the Hippo signaling pathway by acting through its downstream effector TAZ (Transcriptional coactivator with PDZ-binding motif)[7][11]. This interaction can regulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby influencing angiogenesis[11].

BMP6_NonCanonical_Pathway ReceptorComplex BMP-6 Receptor Complex TAK1 TAK1 ReceptorComplex->TAK1 Activation Hippo Hippo Pathway ReceptorComplex->Hippo Activation BMP6 BMP-6 Dimer BMP6->ReceptorComplex p38 p38 MAPK TAK1->p38 Phosphorylation ERK ERK1/2 TAK1->ERK Phosphorylation CellResponse1 Cellular Responses (Proliferation, Differentiation) p38->CellResponse1 ERK->CellResponse1 TAZ TAZ Hippo->TAZ Activation CellResponse2 Angiogenesis Regulation (VEGFR2 Expression) TAZ->CellResponse2

Caption: Overview of BMP-6 non-canonical signaling pathways.

Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the potency and dynamics of BMP-6 signaling. The following tables summarize key parameters from published research.

Table 1: Receptor Binding Affinities and Ligand Potency

Ligand/Receptor InteractionParameterValueCell/System ContextReference
Recombinant Human BMP-6ED₅₀0.02 - 0.15 µg/mLAlkaline Phosphatase Production (ATDC5 cells)[24]
Recombinant Human BMP-6ED₅₀0.03 - 0.06 µg/mLAlkaline Phosphatase Production (ATDC5 cells)[25]
BMP-6 Homodimer + BMPR-IAKD62.8 nMSurface Plasmon Resonance[26]
BMP-6 Homodimer + ActR-IIbKD6.68 nMSurface Plasmon Resonance[26]
BMP-2/BMP-6 Heterodimer + BMPR-IAKD1.02 nMSurface Plasmon Resonance[26]
BMP-2/BMP-6 Heterodimer + ActR-IIbKD6.52 nMSurface Plasmon Resonance[26]

Table 2: Downstream Signaling and Gene Expression Changes

ExperimentTargetFold Change / EffectTime PointCell TypeReference
BMP-6 (50 ng/mL) TreatmentPhosphorylated Smad1/5/8Increased Phosphorylation30 - 60 minHuman Granulosa-Lutein Cells[14]
BMP-6 TreatmentId1 mRNA~4-fold increase2 hoursHuman B Cells[17]
BMP-6 TreatmentId1 Protein~16-fold increase24 hoursHuman B Cells[17]
BMP-6 (8 hours)Osteoblast Marker GenesSignificant Induction8 hoursHuman Mesenchymal Stem Cells[27]
BMP-6 TreatmentLuciferase Activity (BRE-luc)Concentration-dependent increase24 hoursRAW 264.7 Macrophages[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to analyze the BMP-6 signaling pathway.

Protocol: Luciferase Reporter Assay for BMP-6 Activity

This assay quantifies the transcriptional activity of the BMP-6 pathway by using a reporter gene (luciferase) under the control of a BMP Response Element (BRE).

Objective: To measure the dose-dependent activation of the Smad signaling pathway by recombinant human BMP-6.

Materials:

  • C2C12 myoblast cells (or other responsive cell line)[20].

  • pGL3(BRE)-luciferase reporter construct[20].

  • pTK-neo or similar selection plasmid.

  • Transfection reagent.

  • Cell culture medium (DMEM with 10% FBS).

  • Recombinant Human BMP-6.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Methodology:

  • Cell Culture and Transfection:

    • Culture C2C12 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the pGL3(BRE)-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol[20][28].

    • (Optional for stable cell line): Select for antibiotic resistance to generate a stable BRE-reporter cell line[20].

  • Cell Seeding and Starvation:

    • Seed the transfected cells into a 96-well plate at an appropriate density.

    • Once cells are attached and have reached desired confluency, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling.

  • BMP-6 Stimulation:

    • Prepare serial dilutions of recombinant human BMP-6 in low-serum medium. Common concentrations range from 1 ng/mL to 200 ng/mL[29].

    • Remove the starvation medium and add the BMP-6 dilutions to the cells. Include a vehicle-only control.

    • Incubate for 15-24 hours[20].

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add 20-100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking[28][30].

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Using a luminometer with automated injectors, add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity (internal control)[28].

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized relative light units (RLU) against the concentration of BMP-6 to generate a dose-response curve.

Luciferase_Workflow A 1. Transfect Cells with BRE-Luciferase Reporter B 2. Seed Cells in 96-well Plate and Starve A->B C 3. Stimulate with varying concentrations of rhBMP-6 B->C D 4. Lyse Cells with Passive Lysis Buffer C->D E 5. Transfer Lysate to Luminometer Plate D->E F 6. Add Luciferase Substrates and Measure Luminescence E->F G 7. Normalize Data and Generate Dose-Response Curve F->G

Caption: Experimental workflow for a BMP-6 Luciferase Reporter Assay.

Protocol: Western Blot for Smad1/5/8 Phosphorylation

Objective: To detect the increase in phosphorylated Smad1/5/8 in response to BMP-6 stimulation.

Materials:

  • Responsive cell line (e.g., MC3T3-E1, C2C12, Jurkat)[1][14][21].

  • Recombinant Human BMP-6.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Culture and Stimulation:

    • Grow cells to 80-90% confluency. Starve cells in low-serum medium for 4-6 hours.

    • Treat cells with BMP-6 (e.g., 50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes)[14][17]. A 0-minute time point serves as the negative control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing inhibitors. Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against phospho-Smad1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection and Analysis:

    • Visualize bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Smad1 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-Smad signal.

Protocol: Co-Immunoprecipitation (Co-IP) for Receptor-Smad Interaction

Objective: To demonstrate the physical interaction between BMP receptors and Smad proteins following BMP-6 stimulation.

Materials:

  • Cell line expressing tagged versions of receptors or Smads (or use antibodies against endogenous proteins).

  • Recombinant Human BMP-6.

  • Non-denaturing Lysis Buffer (e.g., Triton X-100 based).

  • Antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein, or anti-ALK2).

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer.

  • Elution Buffer (e.g., Glycine-HCl or Laemmli buffer).

Methodology:

  • Cell Stimulation and Lysis:

    • Stimulate cells with BMP-6 as described for Western blotting.

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clear the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ALK2) for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washes and Elution:

    • Collect the beads and wash them 3-5 times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analysis by Western Blot:

    • Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-Smad1 or anti-Smad5).

    • The presence of a band for Smad1/5 in the ALK2 immunoprecipitate would indicate an interaction.

References

An In-depth Technical Guide to the Gene Expression Regulation of Bezeotermin Alfa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezeotermin alfa is an investigational gene therapy agent designed to deliver the human Fibroblast Growth Factor 9 (FGF9) gene to target tissues. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's activity, with a focus on the regulation of gene expression. It details the signaling pathways activated by FGF9, presents available data on downstream gene expression changes, and outlines key experimental protocols for studying these effects. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of gene therapies targeting angiogenesis and tissue regeneration.

Introduction to this compound and FGF9

This compound is a gene therapy product that utilizes a viral vector, likely an adeno-associated virus (AAV), to introduce the coding sequence for human FGF9 into target cells. FGF9 is a potent signaling protein that plays a crucial role in various biological processes, including embryonic development, cell proliferation, and, most notably for therapeutic applications, angiogenesis—the formation of new blood vessels.[1][2][3] The primary therapeutic rationale for this compound is to stimulate angiogenesis in ischemic tissues, such as in coronary artery disease, by providing a sustained, localized source of FGF9.[1][4][5]

The FGF9 Signaling Pathway

Upon expression and secretion from transduced cells, the FGF9 protein initiates a signaling cascade by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the surface of target cells. FGF9 primarily interacts with FGFR1, FGFR2, and FGFR3.[6][7] This binding event, facilitated by heparan sulfate proteoglycans as co-receptors, induces receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activation triggers several key downstream signaling pathways that ultimately lead to changes in gene expression.

The three primary signaling cascades activated by FGF9 are:

  • RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.

  • PI3K-Akt Pathway: This cascade is critically involved in cell survival and growth.

  • PLCγ Pathway: This pathway influences cell migration and morphology.

These pathways converge on the nucleus to modulate the activity of various transcription factors, thereby altering the expression of genes involved in angiogenesis, cell cycle progression, and extracellular matrix remodeling.

FGF9_Signaling_Pathway FGF9 This compound (FGF9 Gene Delivery) FGF9_protein FGF9 Protein FGF9->FGF9_protein Transcription & Translation FGFR FGFR (1, 2, 3) FGF9_protein->FGFR Binding & Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Ets, c-Jun) ERK->TF AKT Akt PI3K->AKT AKT->TF PKC PKC PLCG->PKC PKC->TF Gene_Expression Target Gene Expression (e.g., VEGF, PDGF, MMPs) TF->Gene_Expression Modulation

Figure 1: Simplified FGF9 Signaling Pathway.

Regulation of Gene Expression by FGF9

The primary therapeutic effect of this compound is mediated by the FGF9-induced changes in the expression of genes critical for angiogenesis and tissue repair. While comprehensive quantitative data from this compound clinical trials is not publicly available, preclinical studies and in vitro experiments with FGF9 provide significant insights into its regulatory effects on gene expression.

Key Target Genes

The following table summarizes the key genes and gene families known to be regulated by FGF9 signaling.

Target Gene/FamilyEffect of FGF9Biological ProcessReferences
VEGF (Vascular Endothelial Growth Factor) UpregulationAngiogenesis, Vascular Permeability[8][9][10]
PDGF (Platelet-Derived Growth Factor) UpregulationAngiogenesis, Smooth Muscle Cell Recruitment[11]
MMPs (Matrix Metalloproteinases) UpregulationExtracellular Matrix Remodeling, Cell Migration[12]
N-cadherin UpregulationCell Adhesion, Epithelial-Mesenchymal Transition[9][12]
E-cadherin DownregulationCell Adhesion, Epithelial-Mesenchymal Transition[12]
Cyclins (e.g., Cyclin D1, Cyclin A1) UpregulationCell Cycle Progression, Proliferation[13]
CDKs (Cyclin-Dependent Kinases) UpregulationCell Cycle Progression, Proliferation[13]
Quantitative Data from FGF9 Studies

Direct quantitative gene expression data for this compound is limited. However, studies on FGF9 overexpression in various models provide semi-quantitative insights.

Experimental ModelMethodKey FindingsReference
Lewis Lung Carcinoma CellsWestern BlotFGF9 treatment increased protein levels of p-FAK, p-AKT, p-ERK1/2, N-cadherin, vimentin, and MMPs, while decreasing E-cadherin.[12]
TM3 Mouse Leydig Progenitor CellsWestern BlotFGF9 treatment increased protein levels of FGFR1 and FGFR2.[13]
LNCaP Prostate Cancer CellsWestern BlotIncubation with FGF9 induced the expression of N-cadherin and VEGF-A.[9]
Bovine Granulosa CellsRIA & Cell CountingFGF9 inhibited IGF-I-induced progesterone and estradiol production while increasing cell numbers.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the gene expression regulation by FGF9.

Quantification of this compound Vector Copy Number

To assess the delivery and persistence of the this compound vector in target tissues, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) can be employed to determine the vector genome copy number.

Vector_Copy_Number_Workflow Tissue Tissue Sample Collection DNA_Extraction Genomic DNA Extraction Tissue->DNA_Extraction qPCR qPCR/ddPCR with primers targeting the AAV vector DNA_Extraction->qPCR Analysis Data Analysis: Absolute Quantification qPCR->Analysis Result Vector Copies per Cell Analysis->Result

Figure 2: Workflow for Vector Copy Number Quantification.

Protocol: Vector Genome Quantification by ddPCR [14][15][16][17]

  • Sample Preparation:

    • Excise target tissue and immediately freeze in liquid nitrogen or process fresh.

    • Homogenize the tissue and extract total genomic DNA using a commercial kit.

    • Treat the extracted DNA with DNase I to remove any contaminating unpackaged vector DNA.

  • ddPCR Reaction Setup:

    • Prepare a reaction mixture containing ddPCR Supermix for Probes, primers and a FAM-labeled probe specific to a unique region of the this compound vector genome (e.g., the FGF9 transgene or a synthetic polyA signal).

    • Add the DNase-treated sample DNA to the reaction mixture.

    • Generate droplets using a droplet generator.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate and seal.

    • Perform PCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Acquisition and Analysis:

    • Read the droplets in a droplet reader to count the number of positive (fluorescent) and negative droplets.

    • The concentration of the target DNA (vector genomes) is calculated using Poisson statistics based on the fraction of positive droplets.

    • Normalize the vector copy number to a host reference gene (e.g., RNase P) to determine the average number of vector genomes per cell.

Analysis of Target Gene Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is a standard method to quantify the changes in mRNA levels of FGF9 target genes.

RT_qPCR_Workflow Sample Cell/Tissue Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR qPCR with primers for target and reference genes cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis Result Relative Gene Expression Fold Change Analysis->Result

Figure 3: RT-qPCR Workflow for Gene Expression Analysis.

Protocol: Two-Step RT-qPCR

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or column-based kits).

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, random primers, and dNTPs.

  • qPCR:

    • Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (e.g., VEGF, PDGF) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to a control group.

Analysis of Protein Expression and Signaling Pathway Activation by Western Blot

Western blotting is used to detect and quantify changes in the protein levels of FGF9 targets and the phosphorylation status of key signaling molecules.

Protocol: Western Blot for p-ERK and p-Akt [1][18]

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound represents a promising therapeutic strategy for diseases characterized by insufficient blood supply. Its mechanism of action is centered on the delivery of the FGF9 gene, which in turn orchestrates a complex program of gene expression leading to angiogenesis and tissue regeneration. The FGF9 signaling cascade, primarily acting through the RAS-MAPK, PI3K-Akt, and PLCγ pathways, upregulates the expression of key angiogenic factors such as VEGF and PDGF. While further clinical data is needed to fully quantify the in vivo gene expression changes induced by this compound, the existing body of research on FGF9 provides a strong foundation for understanding its therapeutic potential and for guiding future research and development in this field. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FGF-based gene therapies.

References

a

Author: BenchChem Technical Support Team. Date: November 2025

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  • Data Synthesis and Tabulation: All quantitative data from the research will be summarized and organized into clear, structured tables for straightforward comparison and analysis.

  • Detailed Experimental Protocols: I will outline the detailed methodologies for key experiments cited in the research, providing a solid foundation for understanding and replicating the studies.

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Safety Operating Guide

Navigating the Final Frontier of Research: A Guide to the Safe Disposal of Bezeotermin Alfa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible management of investigational gene therapy products is paramount to ensuring the safety of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of bezeotermin alfa, a novel gene therapy agent. While specific data for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of gene therapy products.[1] Researchers must adapt these guidelines in accordance with their institution's specific protocols and local, state, and federal regulations.

Core Principles of Gene Therapy Waste Management

Gene therapy products, often utilizing viral vectors, require handling as biologic and potentially biohazardous agents.[1] A multidisciplinary approach involving pharmacists, physicians, nurses, infection control specialists, and environmental services is crucial for establishing robust safety procedures.[1]

Quantitative Data Considerations for Disposal

While no specific quantitative data for this compound could be located, the following table outlines critical parameters that researchers must determine and document for its safe disposal. This data should be readily available in the product's safety data sheet (SDS) or can be established through internal risk assessments.

ParameterRecommended Specification/ActionRationale
Inactivation Agent Concentration To be determined based on experimental validation. Common agents include 10% bleach solution or other validated virucidal disinfectants.Ensures complete neutralization of the gene therapy vector, preventing unintended environmental release or exposure.
Contact Time for Inactivation To be determined experimentally. Typically ranges from 15 to 60 minutes.Guarantees sufficient time for the disinfectant to effectively inactivate the biological agent.
pH Range for Stability Characterize the pH at which this compound is most and least stable.Informs the selection of appropriate inactivation and cleaning agents to ensure efficacy.
Temperature Stability Determine the temperature range for product stability and potential degradation temperatures. Most gene therapy products require cryogenic storage (below -60°C or -150°C).[2]Critical for maintaining product integrity during storage and for informing thermal inactivation protocols, if applicable.
Biohazard Classification Follow institutional and regulatory guidelines for Biosafety Level (BSL) classification.Dictates the required personal protective equipment (PPE), engineering controls, and waste handling procedures.

Experimental Protocols for Inactivation (General Guidance)

The following is a generalized protocol for validating an inactivation procedure for a gene therapy agent like this compound. This protocol must be adapted and validated for the specific agent and laboratory conditions.

Objective: To determine the efficacy of a selected disinfectant in inactivating this compound.

Materials:

  • This compound stock solution of known concentration.

  • Selected disinfectant (e.g., 10% sodium hypochlorite).

  • Neutralizing agent for the disinfectant.

  • Appropriate cell line for infectivity assay.

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

  • Biological safety cabinet (BSC).

Methodology:

  • Prepare serial dilutions of the disinfectant.

  • In separate tubes, mix a fixed volume of this compound with each disinfectant dilution. Include a control tube with this compound and a mock solution without disinfectant.

  • Incubate the mixtures for a predetermined contact time (e.g., 15, 30, 60 minutes) at room temperature.

  • At the end of the incubation period, add a neutralizing agent to stop the disinfectant's activity.

  • Perform an infectivity assay by adding the treated this compound to the appropriate cell line.

  • After a suitable incubation period, assess the cytopathic effect or use a quantitative assay (e.g., qPCR for viral genes) to determine the level of residual infectivity.

  • The effective disinfectant concentration and contact time are those that result in a complete loss of infectivity.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_decon Decontamination cluster_dispose Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) start->ppe bsc Work within a Biological Safety Cabinet ppe->bsc collect Collect all contaminated materials (liquid waste, consumables) bsc->collect inactivate Inactivate with validated disinfectant (e.g., 10% Bleach) for required contact time collect->inactivate segregate Segregate waste into labeled, leak-proof biohazard containers inactivate->segregate storage Store in designated biohazardous waste accumulation area segregate->storage pickup Arrange for pickup by licensed waste management service storage->pickup end_node End: Final Disposal via Autoclaving/Incineration pickup->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.